molecular formula C9H11NO2 B13027406 (3-Amino-2,3-dihydrobenzofuran-3-YL)methanol

(3-Amino-2,3-dihydrobenzofuran-3-YL)methanol

Cat. No.: B13027406
M. Wt: 165.19 g/mol
InChI Key: JXNIEJYIDVSMKZ-UHFFFAOYSA-N
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Description

(3-Amino-2,3-dihydrobenzofuran-3-YL)methanol is a compound that belongs to the class of 2,3-dihydrobenzofurans. These compounds are characterized by a benzofuran ring system with various substituents. The presence of an amino group at the 3-position and a hydroxymethyl group makes this compound particularly interesting for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-2,3-dihydrobenzofuran-3-YL)methanol can be achieved through several methods. One common approach involves the use of salicyl N-phosphonyl imines and bromo malonates in a Cs2CO3-catalyzed domino annulation reaction . This method provides high yields and diastereoselectivity. Another method involves the use of sulfur ylides and salicyl N-tert-butanesulfinyl imines in a K3PO4-promoted domino reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-2,3-dihydrobenzofuran-3-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: The major product is (3-Amino-2,3-dihydrobenzofuran-3-YL)carboxylic acid.

    Reduction: The major product is (3-Amino-2,3-dihydrobenzofuran-3-YL)amine.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

(3-Amino-2,3-dihydrobenzofuran-3-YL)methanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3-Amino-2,3-dihydrobenzofuran-3-YL)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran: Lacks the amino and hydroxymethyl groups, making it less biologically active.

    3-Amino-2,3-dihydrobenzofuran: Similar structure but lacks the hydroxymethyl group.

    (3-Hydroxy-2,3-dihydrobenzofuran-3-YL)methanol: Similar structure but lacks the amino group.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(3-amino-2H-1-benzofuran-3-yl)methanol

InChI

InChI=1S/C9H11NO2/c10-9(5-11)6-12-8-4-2-1-3-7(8)9/h1-4,11H,5-6,10H2

InChI Key

JXNIEJYIDVSMKZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2O1)(CO)N

Origin of Product

United States

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